molecular formula C13H10FNO3 B6368189 MFCD18312385 CAS No. 1261958-17-1

MFCD18312385

Cat. No.: B6368189
CAS No.: 1261958-17-1
M. Wt: 247.22 g/mol
InChI Key: LMVSXOXPGPKISZ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate: (MFCD18312385) is a chemical compound with a molecular weight of 247.22 g/mol. It is a versatile building block used in various chemical syntheses and industrial applications. This compound is known for its high purity and stability, making it a reliable choice for demanding applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 2-oxo-1,2-dihydropyridine.

    Esterification: The 4-fluorobenzoic acid undergoes esterification with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-fluorobenzoate.

    Condensation Reaction: The methyl 4-fluorobenzoate is then subjected to a condensation reaction with 2-oxo-1,2-dihydropyridine in the presence of a base, such as sodium hydroxide, to yield the final product, Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate.

Industrial Production Methods

The industrial production of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate involves large-scale synthesis using automated reactors and optimized reaction conditions. The process ensures high yield and purity of the final product. Key steps include:

    Automated Esterification: The esterification reaction is carried out in large reactors with precise control over temperature and reaction time.

    Continuous Condensation: The condensation reaction is performed in a continuous flow reactor to ensure consistent product quality and high throughput.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.

Major Products

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate can be compared with similar compounds such as:

    Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate: Similar structure but with a different position of the dihydropyridine ring.

    Methyl 4-chloro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)phenylacetate: Similar structure but with a phenylacetate group instead of benzoate.

The uniqueness of Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

methyl 4-fluoro-3-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-3-11(14)10(6-9)8-4-5-15-12(16)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVSXOXPGPKISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683082
Record name Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-17-1
Record name Methyl 4-fluoro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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